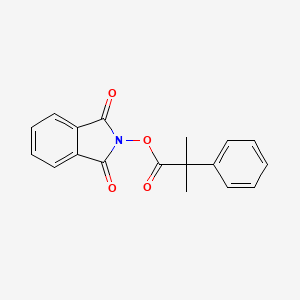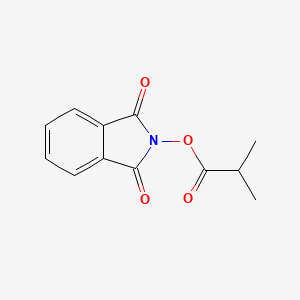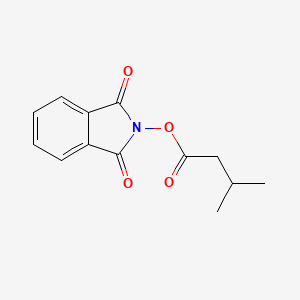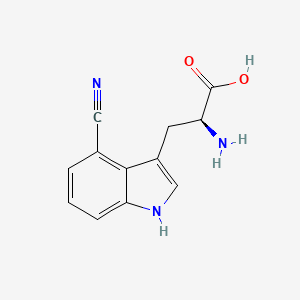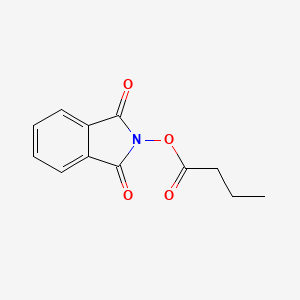
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL butanoate
Descripción general
Descripción
The compound “1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL butanoate” is a chemical compound with a complex structure. It is related to other compounds such as potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide and 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluorobenzoate .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The related compound, Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate, has a molecular weight of 247.25 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations : Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound derived from 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL butanoate, is synthesized and transformed into various substituted products, showing potential in chemical synthesis and modifications (Bevk et al., 2001).
Heparanase Inhibition and Anti-Angiogenic Effects : Derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, closely related to 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL butanoate, are found to be potent inhibitors of the enzyme heparanase. These compounds display significant inhibitory activity and selectivity, and also demonstrate anti-angiogenic effects, suggesting potential applications in therapeutic agent design (Courtney et al., 2004).
Treatment of Sickle Cell Disease : Some compounds including 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives were evaluated for their potential in treating sickle cell disease. They showed non-genotoxic effects in vivo, indicating their potential as safer alternatives to existing treatments (dos Santos et al., 2011).
DNA Hybridization Electrochemical Sensor : A study reports the use of a polymer derived from 1,3-dioxo-1,3-dihydro-isoindol-2-yl for electrochemical hybridization sensors. This application is significant in the field of biosensors and bioelectronics (Cha et al., 2003).
Pharmaceutical and Chemical Synthesis : Various chemical reactions and syntheses involving 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL butanoate derivatives are reported, showing the compound's versatility in chemical synthesis and potential pharmaceutical applications (Döpp et al., 2006).
Metal Complexes and Supramolecular Structures : The reaction of triphenyltin(IV) hydroxide with derivatives of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL butanoate results in complexes with interesting supramolecular structures, indicating potential applications in materials science and coordination chemistry (Liu et al., 2011).
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl) butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-5-10(14)17-13-11(15)8-6-3-4-7-9(8)12(13)16/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNXVNPQGLYWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-yl butyrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8074555.png)


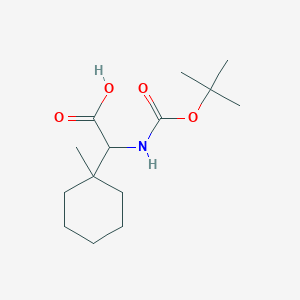
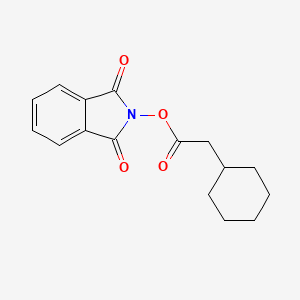
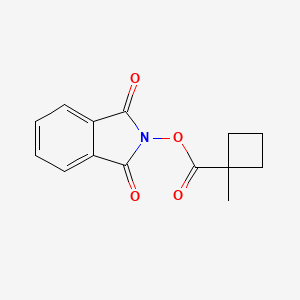

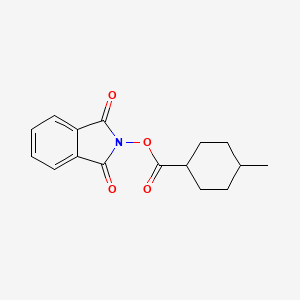
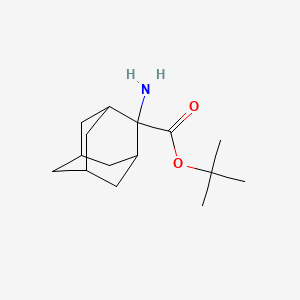
![2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid](/img/structure/B8074623.png)
